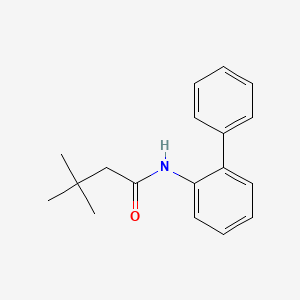
N-2-biphenylyl-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-2-biphenylyl-3,3-dimethylbutanamide and related compounds involves several key steps, including the formation of 3-oxo-N-phenylbutanamides, which can undergo oxidative cyclization to produce dimeric biindoline derivatives and substituted oxindoles. For example, the oxidation of 3-oxo-N-phenylbutanamides with manganese(III) acetate has been demonstrated to afford dimeric 3,3'-biindoline-2,2'-dione derivatives in certain conditions (Nobutaka Kikue, Tetsuya Takahashi, H. Nishino, 2015).
Molecular Structure Analysis
The molecular structure of compounds related to this compound, such as N,2-disubstituted N-aryl-3-oxobutanamides, has been elucidated through various spectroscopic methods. The crystal structure determination via X-ray crystallography provides detailed insights into the compound's geometry, including bond lengths and angles, contributing to a deeper understanding of its chemical behavior (Renukadevi Patil et al., 2006).
Chemical Reactions and Properties
This compound undergoes various chemical reactions that highlight its reactivity and potential for further derivatization. For instance, the N-arylation of 3-oxobutanamides through Buchwald-Hartwig cross-coupling has been shown to produce novel heterocyclic systems, demonstrating the compound's versatility in organic synthesis (V. L. Gein et al., 2009).
Physical Properties Analysis
The physical properties of this compound, such as solubility in various solvents, melting point, and crystalline structure, are crucial for its application in material science and pharmaceutical formulation. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to evaluate the compound's thermal stability and phase transitions (D. Liaw et al., 1999).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity towards various reagents, stability under different conditions, and potential for chemical modifications, are critical for its practical applications. Studies on its oxidative cyclization and reactions with diamines to produce polyaspartimides illustrate the compound's utility in creating polymers with specific characteristics and applications (D. Liaw et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on “N-2-biphenylyl-3,3-dimethylbutanamide” would depend on its potential applications. These could include further studies to fully elucidate its physical and chemical properties, investigations into its synthesis and reactivity, and potential applications in fields like medicine or materials science .
Propiedades
IUPAC Name |
3,3-dimethyl-N-(2-phenylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-18(2,3)13-17(20)19-16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPIKTNEVUJAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)
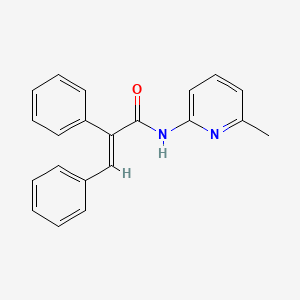
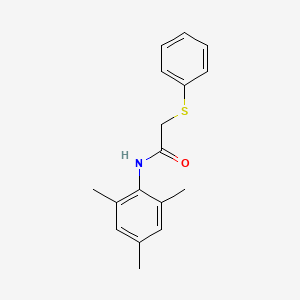
![2-(4-{2-[(3,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5767610.png)
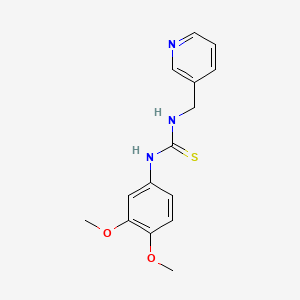
![ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5767621.png)
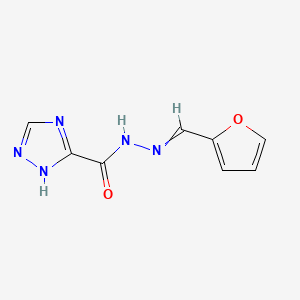
![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)
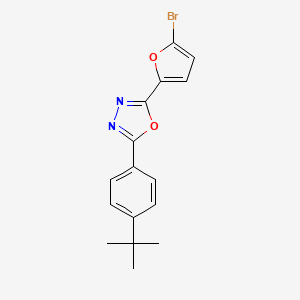
![5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5767645.png)
![N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767649.png)
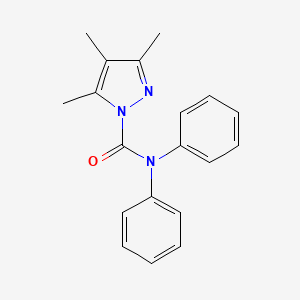
![N,N-diethyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5767670.png)
![3-{5-[(4-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5767677.png)